molecular formula C21H18N4O3S2 B11135265 2-[(2-hydroxy-2-phenylethyl)amino]-3-[(Z)-(3-methyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-4H-pyrido[1,2-a]pyrimidin-4-one

2-[(2-hydroxy-2-phenylethyl)amino]-3-[(Z)-(3-methyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-4H-pyrido[1,2-a]pyrimidin-4-one

Cat. No.: B11135265
M. Wt: 438.5 g/mol
InChI Key: KWWUWGDQVIFIGP-WJDWOHSUSA-N
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Description

2-[(2-hydroxy-2-phenylethyl)amino]-3-[(Z)-(3-methyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-4H-pyrido[1,2-a]pyrimidin-4-one is a complex organic compound with a unique structure that combines multiple functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(2-hydroxy-2-phenylethyl)amino]-3-[(Z)-(3-methyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-4H-pyrido[1,2-a]pyrimidin-4-one involves multiple steps, each requiring specific reagents and conditions. The process typically begins with the preparation of the pyrido[1,2-a]pyrimidin-4-one core, followed by the introduction of the thiazolidinone moiety and the hydroxy-phenylethylamino group. Each step must be carefully controlled to ensure the correct configuration and purity of the final product.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of automated synthesis equipment, high-throughput screening of reaction conditions, and the development of efficient purification methods.

Chemical Reactions Analysis

Types of Reactions

2-[(2-hydroxy-2-phenylethyl)amino]-3-[(Z)-(3-methyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-4H-pyrido[1,2-a]pyrimidin-4-one can undergo various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to a ketone or aldehyde.

    Reduction: The thiazolidinone moiety can be reduced to a thiazolidine.

    Substitution: The amino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like amines or thiols. Reaction conditions must be carefully controlled to avoid unwanted side reactions and to ensure high yields of the desired products.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxy group would yield a ketone or aldehyde, while reduction of the thiazolidinone moiety would yield a thiazolidine.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: As a probe for studying biological processes involving its molecular targets.

    Medicine: As a potential therapeutic agent for treating diseases related to its molecular targets.

    Industry: As a precursor for the production of other valuable compounds.

Mechanism of Action

The mechanism by which 2-[(2-hydroxy-2-phenylethyl)amino]-3-[(Z)-(3-methyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-4H-pyrido[1,2-a]pyrimidin-4-one exerts its effects involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins involved in key biological pathways. The compound’s unique structure allows it to bind to these targets with high specificity and affinity, modulating their activity and leading to the desired biological effects.

Comparison with Similar Compounds

Similar Compounds

Similar compounds to 2-[(2-hydroxy-2-phenylethyl)amino]-3-[(Z)-(3-methyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-4H-pyrido[1,2-a]pyrimidin-4-one include other pyrido[1,2-a]pyrimidin-4-one derivatives and thiazolidinone-containing compounds.

Uniqueness

What sets this compound apart from similar compounds is its unique combination of functional groups, which confer distinct chemical and biological properties. This makes it a valuable tool for scientific research and a promising candidate for therapeutic development.

Properties

Molecular Formula

C21H18N4O3S2

Molecular Weight

438.5 g/mol

IUPAC Name

(5Z)-5-[[2-[(2-hydroxy-2-phenylethyl)amino]-4-oxopyrido[1,2-a]pyrimidin-3-yl]methylidene]-3-methyl-2-sulfanylidene-1,3-thiazolidin-4-one

InChI

InChI=1S/C21H18N4O3S2/c1-24-20(28)16(30-21(24)29)11-14-18(22-12-15(26)13-7-3-2-4-8-13)23-17-9-5-6-10-25(17)19(14)27/h2-11,15,22,26H,12H2,1H3/b16-11-

InChI Key

KWWUWGDQVIFIGP-WJDWOHSUSA-N

Isomeric SMILES

CN1C(=O)/C(=C/C2=C(N=C3C=CC=CN3C2=O)NCC(C4=CC=CC=C4)O)/SC1=S

Canonical SMILES

CN1C(=O)C(=CC2=C(N=C3C=CC=CN3C2=O)NCC(C4=CC=CC=C4)O)SC1=S

Origin of Product

United States

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